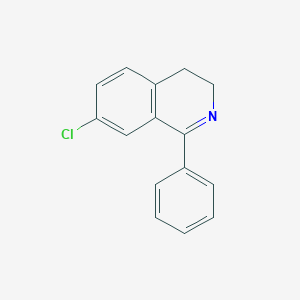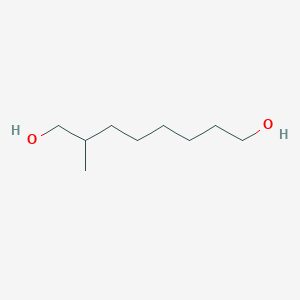
2-Methyl-1,8-octanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,8-octanediol: is an organic compound with the molecular formula C9H20O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to its carbon chain. This compound is known for its versatility in various chemical reactions and applications, making it a valuable substance in both industrial and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,8-octanediol can be achieved through several methods. One common approach involves the hydroformylation of 1-octene followed by hydrogenation . The process begins with the hydroformylation of 1-octene to produce 2-methyl-1-octanal, which is then hydrogenated to yield this compound. The reaction conditions typically involve the use of a rhodium-based catalyst for hydroformylation and a palladium-based catalyst for hydrogenation .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the continuous flow process to ensure high yield and purity. This method allows for better control over reaction conditions, such as temperature and pressure, and minimizes the formation of by-products. The use of deep eutectic solvents (DES) has also been explored as a greener alternative for the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,8-octanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: 2-Methyl-1,8-octanedial or 2-Methyl-1,8-octanedioic acid.
Reduction: 2-Methyl-1-octanol or 2-Methyl-1-octane.
Substitution: 2-Methyl-1,8-dichlorooctane or 2-Methyl-1,8-diaminooctane.
Scientific Research Applications
2-Methyl-1,8-octanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Industry: This compound is used in the production of lubricants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of 2-Methyl-1,8-octanediol largely depends on its application. In biological systems, its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it useful in drug delivery and as a stabilizer in formulations . The hydroxyl groups can form hydrogen bonds with other molecules, enhancing its solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
1,8-Octanediol: Similar in structure but lacks the methyl group at the second carbon.
2-Methyl-2,4-pentanediol: Contains hydroxyl groups at different positions, leading to different chemical properties.
1,2-Hexanediol: Shorter carbon chain and different positioning of hydroxyl groups.
Uniqueness
2-Methyl-1,8-octanediol is unique due to its specific structure, which provides distinct reactivity and solubility properties. The presence of the methyl group at the second carbon enhances its hydrophobicity compared to 1,8-octanediol, making it more suitable for certain applications .
Properties
IUPAC Name |
2-methyloctane-1,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-9(8-11)6-4-2-3-5-7-10/h9-11H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQROPCSKIYYAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451190 |
Source


|
| Record name | 2-METHYL-1,8-OCTANEDIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109359-36-6 |
Source


|
| Record name | 2-METHYL-1,8-OCTANEDIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

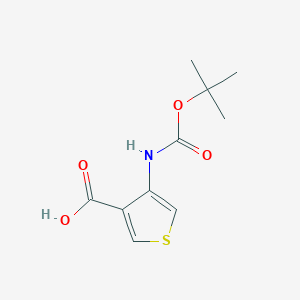
![Tricyclo[3.1.0.02,6]hex-3-ene-3-carbonitrile](/img/structure/B25153.png)
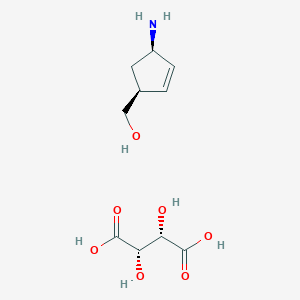
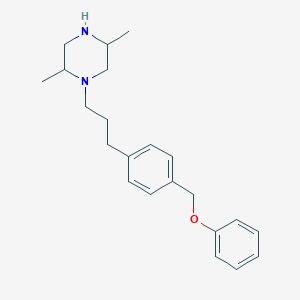

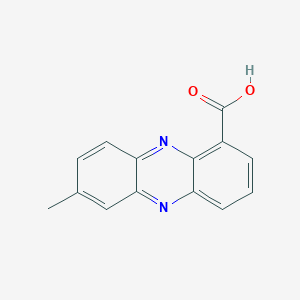
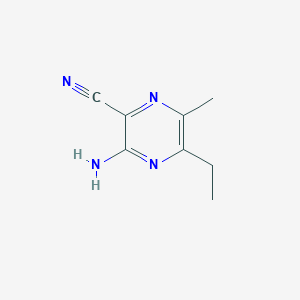
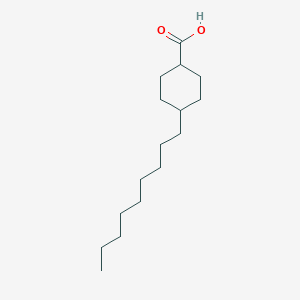
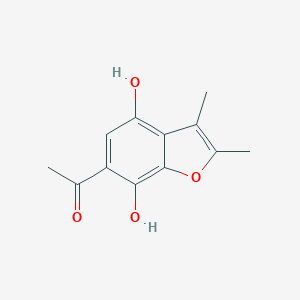

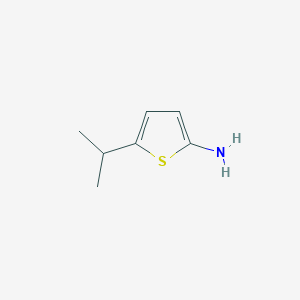
![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)
